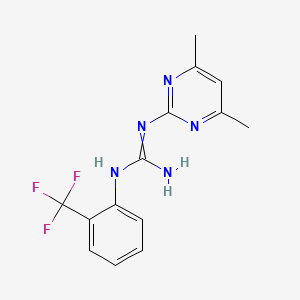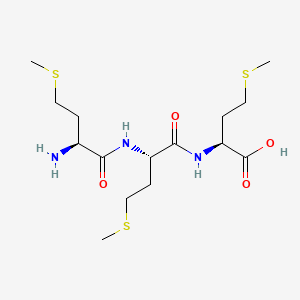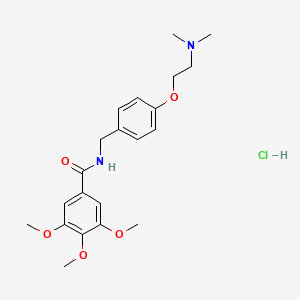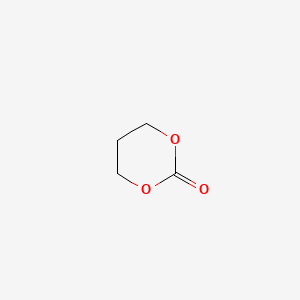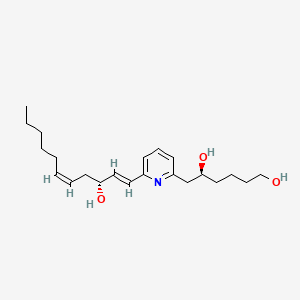
U-75302
Overview
Description
U-75302 is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl groups, a pyridine ring, and a diene system
Mechanism of Action
Target of Action
U75302, also known as (5S)-6-[6-[(1E,3R,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol, is a potent inhibitor of leukotriene B4 (LTB4) . LTB4 is a lipid signaling molecule associated with inflammatory responses. The primary target of U75302 is the LTB4 receptor , specifically the BLT1 subtype . This receptor plays a crucial role in mediating inflammatory responses .
Mode of Action
U75302 acts as an antagonist to the LTB4 receptor . It binds to the receptor, preventing LTB4 from exerting its effects . This action reduces the constriction of the airways, the build-up of mucus in the lungs, and inflammation of the breathing passages .
Biochemical Pathways
The primary biochemical pathway affected by U75302 is the 5-lipoxygenase (5-LOX) pathway . This pathway is responsible for the production of leukotrienes, including LTB4. By inhibiting the LTB4 receptor, U75302 disrupts this pathway, leading to a reduction in the inflammatory response .
Result of Action
The primary result of U75302’s action is the attenuation of the inflammatory response . By blocking the LTB4 receptor, U75302 reduces the production of inflammatory mediators, leading to decreased airway constriction, mucus production, and inflammation . This can be particularly beneficial in conditions characterized by excessive inflammation, such as asthma .
Action Environment
The efficacy and stability of U75302 can be influenced by various environmental factors. For instance, in the context of oxygen-glucose deprivation and reoxygenation (OGD/R), a model for ischemic conditions, U75302 has been shown to reduce inflammation and cell death . This suggests that the drug’s action may be particularly effective in environments characterized by ischemia or hypoxia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of U-75302 typically involves multi-step organic reactions
Preparation of the Undecadienyl Chain: The undecadienyl chain can be synthesized through a series of reactions, including Wittig reactions and hydrogenation steps.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with a suitable pyridine precursor.
Addition of Hydroxyl Groups: The hydroxyl groups can be introduced through selective oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
U-75302 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The diene system can be reduced to form saturated hydrocarbons.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as halogens or organometallic compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
U-75302 has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
6-(3-Hydroxy-1,5-undecadien-1-yl)-2-pyridinyl-1,5-hexanediol: Similar structure but lacks the additional hydroxyl group.
3-Hydroxy-1,5-undecadien-1-yl-2-pyridinyl-1,5-hexanediol: Similar structure but with different positioning of functional groups.
Uniqueness
U-75302 is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl groups and a pyridine ring in conjunction with the diene system makes it a versatile compound for various applications.
Properties
CAS No. |
119477-85-9 |
|---|---|
Molecular Formula |
C22H35NO3 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
6-[6-[(1E,5E)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol |
InChI |
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-13-21(25)16-15-19-11-10-12-20(23-19)18-22(26)14-8-9-17-24/h6-7,10-12,15-16,21-22,24-26H,2-5,8-9,13-14,17-18H2,1H3/b7-6+,16-15+ |
InChI Key |
JNBOAUIJLDEICX-OOSDOLGSSA-N |
SMILES |
CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O |
Isomeric SMILES |
CCCCC/C=C/CC(/C=C/C1=CC=CC(=N1)CC(CCCCO)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O |
Appearance |
White to off-white crystalline powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(6-(3-hydroxy-1,5-undecadien-1-yl)-2-pyridinyl)-1,5-hexanediol U 75302 U-75302 U75302 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of U75302?
A1: U75302 is a selective antagonist of the leukotriene B4 receptor 1 (BLT1). [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] [] []
Q2: How does U75302 interact with BLT1?
A2: U75302 binds to BLT1 and blocks the binding of its natural ligand, leukotriene B4 (LTB4). This prevents LTB4-mediated activation of downstream signaling pathways. [] [] [] [] []
Q3: What are the downstream effects of U75302 antagonism of BLT1?
A3: By blocking BLT1, U75302 inhibits a range of LTB4-mediated inflammatory responses, including:
- Reduced leukocyte recruitment: U75302 significantly inhibits the migration of neutrophils and eosinophils to sites of inflammation. [] [] [] [] [] [] []
- Suppressed inflammatory mediator release: U75302 attenuates the production of inflammatory cytokines like TNF-α and IL-6, as well as other mediators like thromboxane. [] [] [] [] [] []
- Inhibition of cell proliferation: In some cell types, like colon cancer cells, U75302 has been shown to inhibit proliferation and induce apoptosis. [] []
Q4: What is the molecular formula and weight of U75302?
A4: The molecular formula of U75302 is C22H35NO3, and its molecular weight is 361.52 g/mol.
Q5: Is there any information available on the spectroscopic data, material compatibility and stability, or catalytic properties of U75302?
A5: The provided research articles primarily focus on the pharmacological effects and mechanism of action of U75302 as a BLT1 antagonist. There is limited information regarding its spectroscopic data, material compatibility and stability, or catalytic properties.
Q6: How does the structure of U75302 contribute to its activity and selectivity?
A6: Specific structural modifications of U75302 can alter its activity and selectivity. For instance, the 2,6-disubstituted pyridine ring is crucial for its BLT1 antagonistic activity. [] [] Further research exploring structure-activity relationships would provide a more comprehensive understanding of the key structural features influencing its pharmacological profile.
Q7: What is known about the stability of U75302 under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability?
A7: The provided research articles do not delve into detailed information about the stability and formulation of U75302. Further research is necessary to determine its stability under different storage conditions, as well as potential formulation approaches to optimize its delivery and bioavailability.
Q8: Is there any information available on SHE regulations, pharmacokinetics, or pharmacodynamics of U75302?
A8: The provided research articles do not cover SHE regulations or specific details regarding the pharmacokinetic and pharmacodynamic properties of U75302.
Q9: What in vitro models have been used to study the effects of U75302?
A9: Various in vitro models, including:* Isolated guinea pig lung parenchyma strips. []* Cultured human colon cancer cell lines (Caco2 and HT29). []* Mouse macrophage cell line RAW264.7. []* Primary rat pulmonary artery endothelial cells (RPAECs). []
Q10: What in vivo models have been used to study the effects of U75302?
A10: Various animal models, including:* Sensitized guinea pigs challenged with ovalbumin to induce bronchopulmonary eosinophilia. [] []* Mice with cisplatin-induced acute kidney injury. []* Septic mice. [] []* Cigarette smoke-exposed mice (COPD model). [] [] []* Mice with intracerebral hemorrhage. []* Type 1 diabetic mice. []* Mice with wire-injured femoral arteries (restenosis model). []* Rats with balloon injury-induced carotid artery neointimal hyperplasia. [] []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


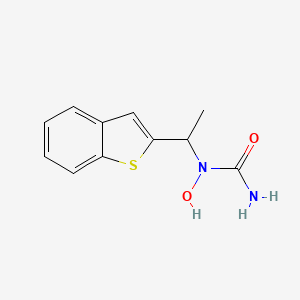
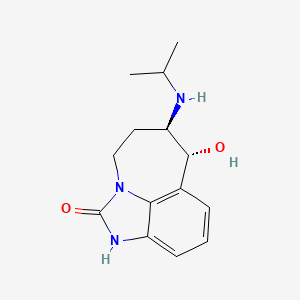
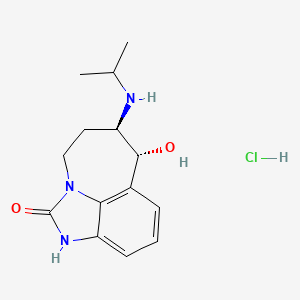
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1683633.png)
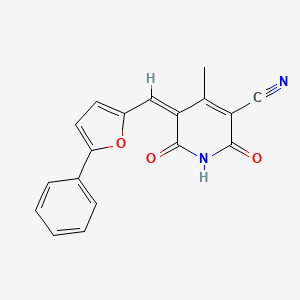
![6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B1683638.png)
![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)
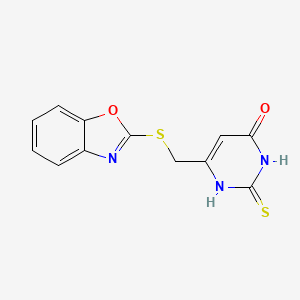
![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)
